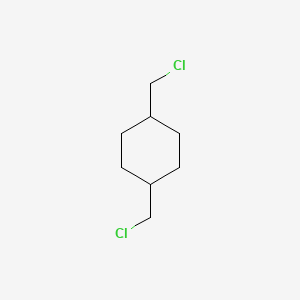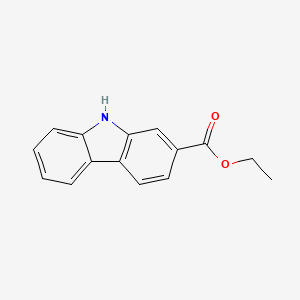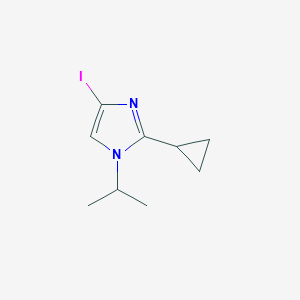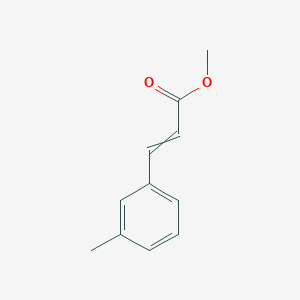
3-Perylenepropanol
Overview
Description
Synthesis Analysis
This involves understanding the methods and conditions used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties can include color, density, melting point, boiling point, and solubility . Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Organic Electronics
3-Perylenepropanol and its derivatives, particularly perylene diimides (PDIs), are extensively used in the field of organic electronics. PDIs have historically served as industrial pigments and have recently found applications in organic photovoltaic devices and field-effect transistors due to their advantageous synthesis and physical properties (Huang, Barlow, & Marder, 2011).
Solar Cell Enhancement
In the realm of solar energy, this compound derivatives have shown potential in improving the efficiency of solar cells. A novel application of a dissymmetric perylene led to enhanced efficiency in poly(3-hexylthiophene):perylene diimide solar cells, indicating its significance in photovoltaic research (Rajaram, Armstrong, Kim, & Fréchet, 2009). Additionally, perylene imides have been pivotal in the development of organic solar cells, playing a crucial role in the creation of various types of organic photovoltaics (Li & Wonneberger, 2012).
Drug Delivery Systems
Perylene-3-ylmethanol, a derivative of this compound, has been innovatively used as a photoresponsive nanocarrier for drug delivery. This application encompasses multiple roles including nanocarriers for drug transport, phototriggers for drug release, and fluorescent chromophores for cell imaging, marking a significant advancement in biomedicine (Jana, Devi, Maiti, & Singh, 2012).
Chemical Industry Applications
In the chemical industry, this compound derivatives have been applied for the separation of propylene/propane, which is crucial for the production of various chemicals. An example is the use of polyimide membranes in enhancing selectivity and permeability for effective propylene/propane separation, offering an energy-efficient alternative to traditional methods (Swaidan, Ma, Litwiller, & Pinnau, 2015).
Advanced Material Research
Perylene derivatives are being explored in advanced material research, such as in the synthesis of three-dimensional electron-accepting compounds for n-type organic photovoltaic materials, revealing the versatility of perylene-based compounds in diverse applications (Ie, Sakurai, Jinnai, Karakawa, Okuda, Mori, & Aso, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-perylen-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,4,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUGKYUPZAKGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457064 | |
| Record name | 3-Perylenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
830346-82-2 | |
| Record name | 3-Perylenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



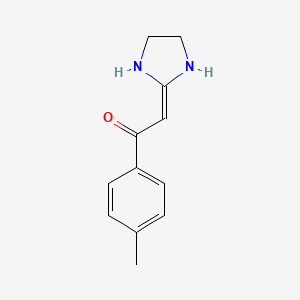
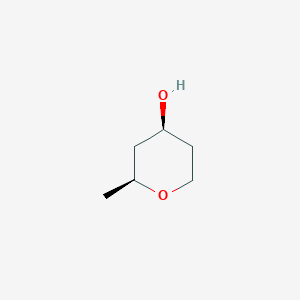
![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)
![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)
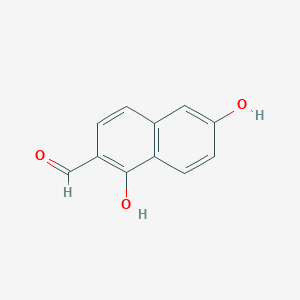

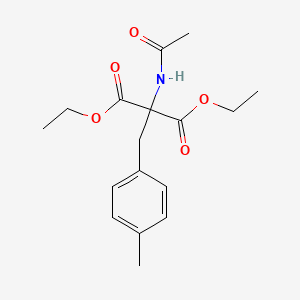
![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)

